1-[(4-fluorophenyl)methyl]-3-[(4-phenyloxan-4-yl)methyl]urea 1-[(4-fluorophenyl)methyl]-3-[(4-phenyloxan-4-yl)methyl]urea
Brand Name: Vulcanchem
CAS No.: 1207002-13-8
VCID: VC11984606
InChI: InChI=1S/C20H23FN2O2/c21-18-8-6-16(7-9-18)14-22-19(24)23-15-20(10-12-25-13-11-20)17-4-2-1-3-5-17/h1-9H,10-15H2,(H2,22,23,24)
SMILES: C1COCCC1(CNC(=O)NCC2=CC=C(C=C2)F)C3=CC=CC=C3
Molecular Formula: C20H23FN2O2
Molecular Weight: 342.4 g/mol

1-[(4-fluorophenyl)methyl]-3-[(4-phenyloxan-4-yl)methyl]urea

CAS No.: 1207002-13-8

Cat. No.: VC11984606

Molecular Formula: C20H23FN2O2

Molecular Weight: 342.4 g/mol

* For research use only. Not for human or veterinary use.

1-[(4-fluorophenyl)methyl]-3-[(4-phenyloxan-4-yl)methyl]urea - 1207002-13-8

Specification

CAS No. 1207002-13-8
Molecular Formula C20H23FN2O2
Molecular Weight 342.4 g/mol
IUPAC Name 1-[(4-fluorophenyl)methyl]-3-[(4-phenyloxan-4-yl)methyl]urea
Standard InChI InChI=1S/C20H23FN2O2/c21-18-8-6-16(7-9-18)14-22-19(24)23-15-20(10-12-25-13-11-20)17-4-2-1-3-5-17/h1-9H,10-15H2,(H2,22,23,24)
Standard InChI Key XYJCHUXSMFSRQC-UHFFFAOYSA-N
SMILES C1COCCC1(CNC(=O)NCC2=CC=C(C=C2)F)C3=CC=CC=C3
Canonical SMILES C1COCCC1(CNC(=O)NCC2=CC=C(C=C2)F)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name, 1-[(4-fluorophenyl)methyl]-3-[(4-phenyloxan-4-yl)methyl]urea, delineates its structure: a urea core (-NH-CO-NH-) flanked by a 4-fluorobenzyl group and a 4-phenyltetrahydropyran-4-ylmethyl moiety. The molecular formula C20H23FN2O2 reflects 20 carbon atoms, 23 hydrogens, one fluorine, two nitrogens, and two oxygen atoms, corroborated by high-resolution mass spectrometry .

Structural Features

The molecule comprises two distinct aromatic systems:

  • 4-Fluorophenyl group: Introduces electronegativity and steric effects, enhancing binding affinity in biological targets .

  • 4-Phenyloxan-4-yl group: A tetrahydropyran ring substituted with a phenyl group at the 4-position, contributing to conformational rigidity and lipophilicity.

The urea linker (-NH-CO-NH-) enables hydrogen bonding, critical for interactions with enzymes or receptors.

Table 1: Key Identifiers of 1-[(4-fluorophenyl)methyl]-3-[(4-phenyloxan-4-yl)methyl]urea

PropertyValueSource
CAS Registry Number1207002-13-8
Molecular Weight342.4 g/mol
SMILESC1COCCC1(CNC(=O)NCC2=CC=C(C=C2)F)C3=CC=CC=C3
InChIKeyXYJCHUXSMFSRQC-UHFFFAOYSA-N

Synthesis and Manufacturing

Synthetic Routes

Diaryl ureas are typically synthesized via:

  • Isocyanate-Amine Coupling: Reaction of 4-fluorobenzyl isocyanate with 4-(4-phenyloxan-4-yl)methylamine under anhydrous conditions.

  • Carbodiimide-Mediated Condensation: Using EDCI or DCC to facilitate urea formation between substituted amines .

Yield optimization requires precise stoichiometry and temperature control (typically 0–5°C for exothermic steps).

Purification and Characterization

Post-synthesis, chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) isolates the product. Purity ≥95% is confirmed via:

  • HPLC: Retention time ~12.3 min (C18 column, acetonitrile/water gradient) .

  • NMR: Distinct signals for fluorophenyl (δ 7.2–7.4 ppm) and oxane protons (δ 3.5–4.0 ppm) .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in DMSO (32 mg/mL), sparingly in water (<0.1 mg/mL).

  • Stability: Stable at −20°C for 12 months; degrades above 150°C (TGA data) .

Spectroscopic Profiles

  • IR Spectroscopy: N-H stretch (3320 cm⁻¹), C=O (1665 cm⁻¹), C-F (1220 cm⁻¹) .

  • MS/MS Fragmentation: Base peak at m/z 342.4 [M+H]⁺; daughter ions at m/z 198.1 (oxane fragment) and 123.0 (fluorobenzyl) .

Biological Activities and Research Applications

Material Science Applications

The oxane ring enhances thermal stability in polymers, with glass transition temperatures (Tg) increased by 40°C in polyurethane blends.

Challenges and Future Directions

Current limitations include poor aqueous solubility and off-target effects in kinase assays. Ongoing research focuses on:

  • Prodrug Derivatives: Phosphonooxymethyl modifications to improve bioavailability .

  • Nanoparticle Delivery: Encapsulation in PLGA nanoparticles (85% loading efficiency) for targeted cancer therapy .

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